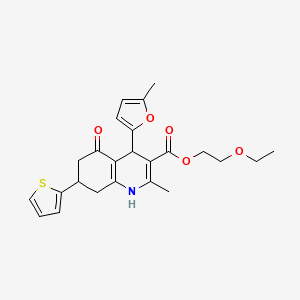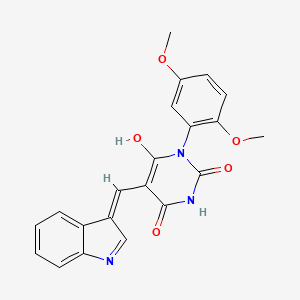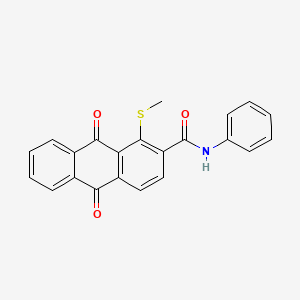amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](phenyl)amino}-N-phenylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide is a complex organic compound that features a triazole ring, a phenyl group, and a cyclohexane carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Acetylation: The triazole derivative is then acetylated using acetic anhydride.
Amidation: The acetylated triazole is reacted with phenylamine to form the intermediate compound.
Cyclohexanecarboxamide Formation: Finally, the intermediate is reacted with cyclohexanecarboxylic acid chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as imidazoleglycerol-phosphate dehydratase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways.
Comparación Con Compuestos Similares
3-amino-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
N-phenylcyclohexanecarboxamide: Lacks the triazole ring but shares the cyclohexane carboxamide moiety.
Uniqueness: 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-phenylcyclohexanecarboxamide is unique due to the combination of the triazole ring and the cyclohexane carboxamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H26N6O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-(N-[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]anilino)-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c24-22-26-19(27-28-22)16-20(30)29(18-12-6-2-7-13-18)23(14-8-3-9-15-23)21(31)25-17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,25,31)(H3,24,26,27,28) |
Clave InChI |
GHCCBQOKOWTQLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC4=NC(=NN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B15006458.png)
![2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B15006463.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)

![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
![methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15006481.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)

![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
